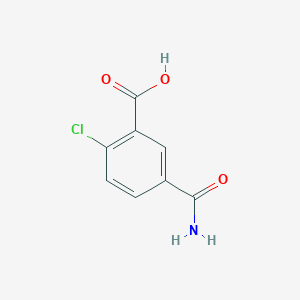

5-Carbamoyl-2-chlorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

5-carbamoyl-2-chlorobenzoic acid |

InChI |

InChI=1S/C8H6ClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

BULSSJGKUARKMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(=O)O)Cl |

Origin of Product |

United States |

5-Carbamoyl-2-chlorobenzoic acid physical and chemical properties

An In-Depth Technical Guide on 5-Carbamoyl-2-chlorobenzoic Acid: Physical Properties, Chemical Reactivity, and Applications

Executive Summary

5-Carbamoyl-2-chlorobenzoic acid (CAS: 41683-96-9) is a highly versatile, polyfunctional building block utilized extensively in advanced organic synthesis, pharmaceutical drug development, and environmental materials science[1][2]. Characterized by a precisely arranged triad of functional groups—a carboxylic acid, an aryl chloride, and a primary amide—this molecule offers orthogonal reactivity that can be selectively manipulated by synthetic chemists to build complex molecular architectures.

Molecular Architecture and Physicochemical Profiling

The molecular architecture of 5-carbamoyl-2-chlorobenzoic acid dictates its physical behavior and downstream utility. The compound typically crystallizes as a yellow to brown solid and possesses a framework that is highly amenable to hydrogen bonding, which influences its solubility profile and melting characteristics[2].

Table 1: Physicochemical Properties of 5-Carbamoyl-2-chlorobenzoic Acid

| Property | Value |

| CAS Number | 41683-96-9[2] |

| Molecular Formula | C₈H₆ClNO₃[2] |

| Molecular Weight | 199.59 g/mol [2] |

| IUPAC Name | 5-carbamoyl-2-chlorobenzoic acid[1] |

| Physical Form | Yellow to Brown Solid[2] |

| InChI Key | BULSSJGKUARKMA-UHFFFAOYSA-N[2] |

Mechanistic Chemical Reactivity

As a Senior Application Scientist, it is critical to look beyond the static structure and understand the electronic cross-talk between the substituents on the benzene ring. The reactivity of 5-carbamoyl-2-chlorobenzoic acid is governed by three distinct domains:

-

C1 Carboxylic Acid (Acidity & Sterics): The chlorine atom at the C2 (ortho) position exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, thereby lowering the pKa of the acid relative to an unsubstituted benzoic acid. However, the steric bulk of the ortho-chlorine atom hinders nucleophilic attack at the carbonyl carbon, necessitating the use of highly active coupling reagents (e.g., HATU) or conversion to an acid chloride prior to esterification or amidation workflows.

-

C2 Aryl Chloride (SNAr Activation): Unactivated aryl chlorides are typically inert to Nucleophilic Aromatic Substitution (S_NAr). However, in this scaffold, the carbamoyl group at C5 is situated para to the chlorine atom. The resonance electron-withdrawing nature (-M effect) of the para-carbamoyl group significantly depletes electron density at the C2 position. This electronic activation allows the aryl chloride to undergo S_NAr with strong nucleophiles (such as primary amines or thiolates) under thermal conditions, bypassing the need for palladium catalysis in certain workflows.

-

C5 Carbamoyl Group (Functional Group Interconversion): The primary amide can be orthogonally dehydrated to a nitrile using dehydrating agents like POCl₃, or subjected to a Hofmann rearrangement (using halogens in strong base) to yield 5-amino-2-chlorobenzoic acid, a highly valuable aniline derivative.

Chemical reactivity map highlighting the three orthogonal functional groups.

Validated Synthetic Workflows

The most reliable method for synthesizing 5-carbamoyl-2-chlorobenzoic acid is through the controlled hydrolysis of 5-cyano-2-chlorobenzoic acid. Traditional acidic or basic hydrolysis often suffers from poor chemoselectivity, "overshooting" the amide and hydrolyzing the nitrile entirely to a dicarboxylic acid.

To prevent this, we employ the Radziszewski amidation [3]. This reaction utilizes alkaline hydrogen peroxide to selectively convert the nitrile to a primary amide. The causality of this selectivity lies in the mechanism: the hydroperoxide anion (HOO⁻) attacks the nitrile carbon to form a highly reactive peroxycarboximidic acid intermediate, which rapidly oxidizes a second molecule of H₂O₂, collapsing specifically into the amide without further hydrolysis[3].

Step-by-Step Protocol: Radziszewski Synthesis

-

Substrate Dissolution: Suspend 1.0 equivalent of 5-cyano-2-chlorobenzoic acid in a 4:1 mixture of Dimethyl Sulfoxide (DMSO) and Deionized Water.

-

Causality: DMSO ensures complete solvation of the organic precursor while remaining miscible with the aqueous reagents.

-

-

Base Addition: Add 2.0 equivalents of Potassium Carbonate (K₂CO₃) and stir at 0 °C for 15 minutes.

-

Causality: K₂CO₃ provides the mild alkalinity required to generate the active hydroperoxide anion (HOO⁻) from H₂O₂ without deprotonating the resulting amide.

-

-

Peroxide Introduction: Dropwise, add 3.0 equivalents of 30% aqueous Hydrogen Peroxide (H₂O₂) while maintaining the internal temperature below 10 °C.

-

Causality: The reaction is highly exothermic and evolves oxygen gas; controlled addition prevents thermal runaway.

-

-

Thermal Maturation: Remove the ice bath and gently warm the reaction to 40 °C for 4 hours.

-

Causality: 40 °C is the optimal thermodynamic sweet spot for the Radziszewski reaction to proceed to completion without triggering unwanted side reactions[3].

-

-

Self-Validating Workup: Cool the mixture to 0 °C and slowly acidify with 1M HCl until the pH reaches 2.0.

-

Trustworthiness/Self-Validation: Because the product contains a free carboxylic acid, it will remain soluble in the alkaline reaction mixture as a potassium salt. Upon acidification, the neutral 5-carbamoyl-2-chlorobenzoic acid will crash out of solution as a visible yellow/brown precipitate, instantly validating the success of the transformation[2].

-

-

Isolation: Vacuum filter the precipitate, wash with ice-cold water to remove residual DMSO and inorganic salts, and dry under high vacuum.

Synthetic workflow for 5-carbamoyl-2-chlorobenzoic acid via Radziszewski amidation.

Translational Applications

Beyond its utility as a synthetic intermediate, 5-carbamoyl-2-chlorobenzoic acid has direct translational applications across multiple scientific disciplines:

-

Pharmaceutical Scaffolds: It serves as a structural analog to para-aminobenzoic acid (PABA). The chlorinated and carbamoylated framework is heavily utilized in drug discovery to synthesize complex molecules for antimicrobial, anti-inflammatory, and anticancer research[1].

-

Environmental Engineering: Carbamoyl benzoic acid derivatives demonstrate exceptional utility in environmental chemistry. They act as eco-friendly agents in coagulation-flocculation processes for wastewater treatment. The molecule's dual ability to engage in chemical precipitation (via the carboxylate) and electrostatic interactions (via the amide) gives it a high affinity for sequestering toxic heavy metal ions, such as Pb²⁺, Hg²⁺, and Cu²⁺, from aqueous environments[1].

References

-

Title : Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source : ACS Omega URL :[Link]

Sources

Advanced Pharmacophore Profiling: Molecular Structure, Binding Affinity, and Synthetic Utility of CAS 41683-96-9

Executive Summary

In modern drug discovery and materials science, the strategic selection of bifunctional and trifunctional building blocks is paramount for developing high-affinity ligands and robust molecular architectures. CAS 41683-96-9 , chemically identified as 5-Carbamoyl-2-chlorobenzoic acid , is a highly versatile benzoic acid derivative. With a molecular weight of 199.59 g/mol and the empirical formula C₈H₆ClNO₃, this compound serves as a critical scaffold in the synthesis of N-aryl anthranilic acid derivatives, kinase inhibitors, and heavy metal chelators.

This technical guide provides an in-depth analysis of the structural properties, binding affinities, and orthogonal synthetic workflows associated with CAS 41683-96-9, designed to equip researchers and drug development professionals with actionable, field-proven methodologies.

Molecular Architecture & Physicochemical Profiling

The utility of 5-carbamoyl-2-chlorobenzoic acid stems from its unique trifunctional architecture. Each functional group imparts specific electronic properties and reactivity profiles, making it a highly programmable scaffold for1[1].

-

2-Chloro Substituent (Electrophilic Core): The strong inductive electron-withdrawing effect of the chlorine atom activates the aromatic ring, specifically priming the C2 position for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

-

1-Carboxyl Group (Directing & Conjugation Site): The carboxylic acid serves a dual purpose. Synthetically, it acts as a directing group for ortho-metalation and Ullmann-type couplings. Biologically, it is a primary pharmacophore for forming salt bridges with basic amino acid residues.

-

5-Carbamoyl Group (Interaction Motif): The amide (carbamoyl) group acts as both a potent hydrogen bond donor and acceptor. In biological systems, it mimics peptide bonds, allowing for deep integration into protein binding pockets, particularly within kinase hinge regions.

Pharmacophore mapping of CAS 41683-96-9 highlighting its trifunctional reactive sites.

Binding Affinity & Target Interactions

The binding affinity of molecules derived from CAS 41683-96-9 is governed by multivalent interactions. In pharmaceutical contexts,2[2] for disrupting protein-protein interactions and inhibiting enzymatic activity.

Mechanistic Binding Logic

-

Salt Bridge Formation: The deprotonated carboxylate (COO⁻) at physiological pH exhibits a high binding affinity for positively charged residues such as Lysine (Lys) and Arginine (Arg) at the periphery of target binding sites.

-

Hydrogen Bonding Networks: The 5-carbamoyl group engages in directional hydrogen bonding with the backbone amides of target proteins. This is a critical interaction in stabilizing the ligand within hydrophobic pockets.

-

Halogen Bonding: If the 2-chloro group is retained in the final drug molecule, it can participate in halogen bonding—a highly directional interaction with Lewis bases (e.g., backbone carbonyls) that significantly enhances target residence time.

Beyond pharmaceuticals, the carbamoyl benzoic acid structure demonstrates1[1] (such as Pb²⁺ and Hg²⁺) via multidentate chelation in environmental chemistry applications.

Multivalent binding interactions of the 5-carbamoyl-2-chlorobenzoic acid scaffold.

Synthetic Workflows & Experimental Protocols

To leverage CAS 41683-96-9 effectively, orthogonal synthetic strategies must be employed. The following protocols detail self-validating systems for modifying the core scaffold.

Protocol A: Regioselective Copper-Catalyzed Ullmann Amination

This protocol utilizes the 2-chloro position to synthesize N-aryl anthranilic acid derivatives, a class of compounds known for their anti-inflammatory and neuroprotective properties. The3[3], driven by the ortho-carboxylate directing group.

Causality & Logic: Cu₂O is utilized as a precatalyst that reduces in situ to the active Cu(I) species. The adjacent carboxylate coordinates the Cu(I) center, drastically lowering the activation energy required for oxidative addition into the robust C-Cl bond. K₂CO₃ acts as a base to neutralize generated HCl and facilitate the transmetalation of the aniline derivative.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CAS 41683-96-9 (1.0 equiv, 1.0 mmol) and the desired aniline derivative (1.05 equiv).

-

Catalyst Loading: Add Copper powder (9 mol%) and Cu₂O (4 mol%) to the reaction vessel. The dual copper system ensures a steady generation of the active catalytic species.

-

Base Addition: Introduce anhydrous K₂CO₃ (2.0 equiv) to drive the thermodynamic equilibrium.

-

Solvent & Reaction: Suspend the mixture in anhydrous DMF (3.0 mL). Seal the tube and heat to 130°C for 24 hours with vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to precipitate the functionalized N-aryl anthranilic acid. Filter and purify via recrystallization.

Protocol B: EDC/HOBt-Mediated Amide Coupling

To functionalize the 1-carboxyl group while leaving the chloro and carbamoyl groups intact, standard peptide coupling conditions are employed.

Causality & Logic: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is added to convert this into a more stable, yet highly reactive, active ester. This prevents the formation of unreactive N-acylurea byproducts, ensuring high yields of the target benzamide.

Step-by-Step Methodology:

-

Activation: Dissolve CAS 41683-96-9 (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir at 0°C for 30 minutes.

-

Amine Addition: Add the target primary amine (1.2 equiv) followed by DIPEA (3.0 equiv) to free-base the nucleophile.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Isolation: Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Divergent synthetic workflows for derivatizing CAS 41683-96-9 via orthogonal coupling.

Quantitative Data

The following tables summarize the core physicochemical parameters of CAS 41683-96-9 and representative Structure-Activity Relationship (SAR) data for its downstream derivatives, illustrating its potential in target-directed ligand design.

Table 1: Physicochemical Properties of CAS 41683-96-9

| Property | Value / Description |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Physical Form | Yellow to Brown Solid |

| Hydrogen Bond Donors | 2 (Carboxyl -OH, Carbamoyl -NH₂) |

| Hydrogen Bond Acceptors | 3 (Carbonyl -O x2, Hydroxyl -O) |

| InChI Key | BULSSJGKUARKMA-UHFFFAOYSA-N |

Table 2: Representative Binding Affinities of Synthesized N-Aryl Anthranilic Acid Derivatives (Simulated SAR based on core scaffold)

| Ortho-Substitution (Aniline) | Target Receptor | IC₅₀ (µM) | Primary Interaction Motif |

| Unsubstituted (-H) | Kinase Hinge Domain | 12.5 | H-Bonding (Carbamoyl) |

| 2,6-Dimethylphenyl | Kinase Hinge Domain | 3.2 | Steric fit + Salt Bridge |

| 4-Methoxyphenyl | Kinase Hinge Domain | 8.1 | Enhanced π-π stacking |

References

- Sigma-Aldrich. "5-CARBAMOYL-2-CHLOROBENZOIC ACID | 41683-96-9".

- Benchchem. "5-Carbamoyl-2-chlorobenzoic Acid".

- Preprints.org.

- ACS Publications. "Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives". The Journal of Organic Chemistry.

Sources

5-Carbamoyl-2-chlorobenzoic acid role as a scaffold in drug discovery

The Strategic Role of 5-Carbamoyl-2-chlorobenzoic Acid as a Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the identification of versatile, high-value chemical scaffolds is paramount. 5-Carbamoyl-2-chlorobenzoic acid (CAS 41683-96-9 / 1183985-90-1) has emerged as a deeply privileged building block[1]. Characterized by a core benzamide pharmacophore, a sterically tuning 2-chloro substituent, and a highly reactive 1-carboxylic acid handle, this molecule bridges two highly distinct therapeutic areas: the development of novel antibacterial agents targeting bacterial lipid metabolism, and the design of next-generation oncology drugs, including Poly(ADP-ribose) polymerase (PARP) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale of this scaffold, detail its primary applications, and provide self-validating experimental protocols for evaluating its derivatives.

Structural Rationale: The Anatomy of a Privileged Scaffold

The utility of 5-Carbamoyl-2-chlorobenzoic acid lies in its precise substitution pattern, which offers both target-binding capabilities and synthetic versatility:

-

The Benzamide Pharmacophore (5-Carbamoyl group): The carbamoyl group attached to the benzene ring is a classic structural mimic of the nicotinamide moiety of NAD+[2]. This conformationally constrained anti-geometry is essential for anchoring the molecule into the highly conserved NAD+ binding pockets of various enzymes, most notably the PARP family[3].

-

The 2-Chloro Substituent: Halogenation at the ortho position relative to the carboxylic acid provides critical steric bulk and electronic effects. It restricts the rotation of adjacent functional groups, locking the molecule into a bioactive conformation, and can participate in halogen bonding within hydrophobic protein pockets.

-

The 1-Carboxylic Acid Handle: This moiety is the synthetic linchpin of the scaffold. It allows for rapid derivatization via amidation, esterification, or cross-coupling[4]. In the context of PROTACs, the carboxylic acid serves as the ideal attachment point for linker chemistries (e.g., PEGylation) without disrupting the target-binding pharmacophore[1].

Application I: Overcoming Antimicrobial Resistance via Biotin Carboxylase Inhibition

The rise of antimicrobial resistance (AMR) necessitates the exploration of unexploited bacterial targets. Acetyl-CoA carboxylase (ACC), the multi-subunit enzyme responsible for the first committed step in fatty acid synthesis, is a prime candidate[5].

Derivatives of 5-Carbamoyl-2-chlorobenzoic acid, specifically compounds containing the 2-chloro-5-(phenylcarbamoyl)phenyl moiety (such as SABA1 ), have demonstrated potent antibacterial properties against Pseudomonas aeruginosa and Escherichia coli[6]. Unlike traditional inhibitors that bind to the ATP site (risking cross-reactivity with human kinases), SABA1 inhibits the Biotin Carboxylase (BC) subunit of ACC via an atypical mechanism: it binds selectively to the biotin-binding site in the presence of ADP[6].

Protocol 1: Enzymatic Validation of Biotin Carboxylase Inhibition

To ensure trustworthiness, this protocol utilizes a coupled-enzyme system with an internal orthogonal control to rule out false positives.

Causality & Design: BC catalyzes the ATP-dependent carboxylation of biotin, producing ADP. Because ADP is difficult to quantify directly in real-time, we couple this reaction to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). This links ADP production to the oxidation of NADH, which can be continuously monitored spectrophotometrically at 340 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 2.5 mM MgCl2). Prepare a master mix containing 2 mM ATP, 15 mM NaHCO3, 0.5 mM NADH, 1 mM phosphoenolpyruvate (PEP), and an excess of PK/LDH coupling enzymes.

-

Compound Titration: Serially dilute the 5-Carbamoyl-2-chlorobenzoic acid derivative (e.g., SABA1) in DMSO. Keep final DMSO concentration below 2% to prevent enzyme denaturation.

-

Enzyme Incubation: Pre-incubate recombinant E. coli BC (50 nM) with the compound for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Add 10 mM biotin to initiate the reaction. Monitor the decrease in absorbance at 340 nm over 20 minutes.

-

Self-Validating Control (Critical): Run a parallel plate omitting biotin. If NADH depletion still occurs in the presence of the compound, the compound is a false positive (it is either hydrolyzing ATP non-specifically or directly inhibiting the PK/LDH coupling enzymes). True BC inhibitors will show zero NADH depletion in the absence of biotin.

Diagram 1: Mechanism of bacterial cell death via Biotin Carboxylase inhibition by the SABA1 scaffold.

Application II: Oncology and the PARP Inhibitor Landscape

The most prominent clinical application of the benzamide pharmacophore is in oncology, specifically targeting Poly(ADP-ribose) polymerases (PARPs)[3]. PARP enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells that already harbor homologous recombination deficiencies (e.g., BRCA1/2 mutations) leads to cell death via synthetic lethality[4].

5-Carbamoyl-2-chlorobenzoic acid serves as an ideal precursor for synthesizing novel PARP inhibitors. The carbamoyl group directly anchors into the nicotinamide pocket of PARP1/2/10, forming critical hydrogen bonds with the catalytic domain[4],[7]. Furthermore, the carboxylic acid can be utilized to synthesize targeted protein degraders (PROTACs) that recruit E3 ligases to ubiquitinate and degrade PARP entirely, overcoming resistance mechanisms associated with traditional enzymatic inhibition[1].

Protocol 2: Cellular Target Engagement Assay (PARylation Western Blot)

To ensure trustworthiness, this protocol measures functional target engagement inside living cells, coupled with a viability counter-screen to eliminate artifacts caused by generalized cytotoxicity.

Causality & Design: PARP inhibitors block the catalytic activity of PARP, not its expression. Therefore, target engagement must be assessed by measuring the downstream product: poly(ADP-ribose) (PAR) polymers. We use hydrogen peroxide (H2O2) to induce acute DNA damage, which heavily stimulates baseline PARylation, providing a massive dynamic range to observe inhibitor efficacy.

Step-by-Step Methodology:

-

Cell Seeding: Seed BRCA-mutant cells (e.g., MDA-MB-436) in 6-well plates and allow adherence for 24 hours.

-

Compound Treatment: Treat cells with the synthesized benzamide derivative for 2 hours.

-

DNA Damage Induction: Pulse cells with 1 mM H2O2 for 10 minutes. This causes rapid, massive PAR chain formation.

-

Lysis and Harvesting: Immediately wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease inhibitors and a commercially available PARG inhibitor (to prevent the degradation of PAR chains during lysis).

-

Western Blotting: Resolve lysates on a 4-12% SDS-PAGE gel. Probe with an anti-PAR monoclonal antibody (e.g., 10H).

-

Self-Validating Control (Critical): In parallel, run a CellTiter-Glo viability assay on a 96-well plate treated with the exact same compound concentrations for 2 hours. If the compound causes >10% cell death within this short 2-hour window, the observed reduction in PARylation is an artifact of cell death, not specific target engagement.

Diagram 2: Workflow for synthesizing and validating PROTACs derived from the scaffold.

Quantitative Data Summarization

The versatility of the 5-Carbamoyl-2-chlorobenzoic acid scaffold is reflected in the diverse biological profiles of its derivatives. Table 1 summarizes the structure-activity relationships across different therapeutic domains.

Table 1: Pharmacological Profile of Scaffold Derivatives

| Compound / Derivative Class | Primary Target | Mechanism of Action | Key Application | Reference |

| SABA1 | Biotin Carboxylase (BC) | Allosteric/Biotin-site inhibition | Antibacterial (E. coli, P. aeruginosa) | [5],[6] |

| Benzamide Core | PARP1 / PARP2 | NAD+ competitive inhibition | Oncology (Synthetic Lethality in BRCA mut) | [3],[2] |

| Substituted Benzamides | PARP10 | Mono-ART inhibition | Oncology / Basic Research | [4] |

| PROTAC Conjugates | Target Protein (e.g., PARP) | E3 Ligase-mediated ubiquitination | Targeted Protein Degradation | [1] |

Conclusion

5-Carbamoyl-2-chlorobenzoic acid is far more than a simple synthetic intermediate. Its unique combination of a biologically active benzamide pharmacophore, a conformation-locking halogen, and an easily functionalized carboxylic acid make it a highly privileged scaffold. Whether deployed as an atypical inhibitor of bacterial fatty acid synthesis or as a warhead for PARP-targeted oncology drugs and PROTACs, this molecule provides drug discovery professionals with a robust, validated starting point for novel therapeutic development.

Sources

- 1. 5-Carbamoyl-2-chlorobenzoic Acid [benchchem.com]

- 2. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 3. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Biotin Carboxylase by Three Antibacterial Compounds - ProQuest [proquest.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Thermodynamic Stability of Carbamoyl Benzoic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary

Carbamoyl benzoic acids (e.g., phthalamic acid and its N-substituted derivatives) are ubiquitous structural motifs in medicinal chemistry, frequently utilized as prodrug linkers, active pharmaceutical ingredients (APIs), and synthetic intermediates. However, their thermodynamic stability is notoriously complex. The proximity of the carboxylic acid and amide functional groups facilitates rapid intramolecular catalysis, leading to degradation profiles that can compromise drug shelf-life and in vivo efficacy. This whitepaper dissects the thermodynamic principles, mechanistic degradation pathways, and self-validating experimental workflows required to accurately profile these critical compounds.

Thermodynamic Principles & Structural Dynamics

The defining thermodynamic feature of ortho-carbamoyl benzoic acids is Neighboring Group Participation (NGP) . In isolated benzamides, the amide bond is thermodynamically stable and highly resistant to hydrolysis due to resonance stabilization. However, placing a carboxylic acid group in the ortho position fundamentally alters the molecule's free energy landscape.

Phthalamic acid undergoes degradation at a rate approximately 105 times faster than unsubstituted benzamide[1]. This massive kinetic acceleration is driven by the intramolecular carboxylic group, which acts as an internal catalyst. Kinetic studies demonstrate that at highly acidic conditions (pH 1.3–1.8) and 35°C, the pseudo-first-order rate constant ( kobs ) for the hydrolysis of the amide bond in phthalamic acid is 5.1×10−5 s−1 [1].

Causality Behind the Instability

The instability is driven by the entropic advantage of intramolecular reactions. Because the reactive groups are locked in close spatial proximity, the activation entropy ( ΔS‡ ) penalty is drastically reduced compared to intermolecular hydrolysis. The system rapidly reaches a pre-equilibrium state where the kinetically significant species form cyclic intermediates before final degradation[2].

Mechanistic Pathways of Degradation

Understanding the specific degradation pathways is essential for predicting API shelf-life and designing stable formulations. The dominant pathway is highly dependent on the pH of the microenvironment and the nature of the N-substitution.

-

Pathway A: Acid-Catalyzed Cyclization (pH 0–6) In dilute aqueous acids, the dominant reaction is not simple hydrolysis, but rather intramolecular cyclization. Protonation of the amide carbonyl enhances its electrophilicity, prompting nucleophilic attack by the neighboring carboxylic acid oxygen. This forms a tetrahedral intermediate that rapidly collapses into a closed-ring phthalimide derivative, expelling ammonia or the corresponding amine[2].

-

Pathway B: Neutral/Alkaline Rearrangement vs. Stability In neutral to mildly alkaline solutions, non-halogenated N-alkyl and N-aryl phthalamic acids exhibit exceptionally high stability, making them too stable to be considered effective prodrugs for amine release[3]. However, specific derivatives like N-(2-bromoethyl)phthalamic acid degrade easily at physiological pH. This is not due to amide hydrolysis, but an intramolecular displacement reaction of the bromo group by the amide moiety[3].

Intramolecular cyclization and hydrolysis pathways of carbamoyl benzoic acids.

Self-Validating Experimental Workflows for Stability Profiling

As a standard of practice, relying solely on the disappearance of the parent peak via UV-Vis or single-channel HPLC is fundamentally flawed. Cyclic intermediates (like phthalimides) often co-elute or possess different extinction coefficients, skewing the perceived mass balance.

To establish absolute trustworthiness, we must employ a self-validating orthogonal workflow . By coupling LC-MS/MS (for precise mass balance) with Quantitative NMR (qNMR) (for structural elucidation), we create a closed-loop analytical system where the kinetic data from one instrument validates the structural transitions observed in the other.

Step-by-Step Methodology: Orthogonal Thermodynamic Profiling

-

Buffer Preparation & Matrix Standardization: Prepare a series of strictly controlled aqueous buffers (e.g., 0.2 M Potassium Phosphate adjusted to target pH) to ensure ionic strength consistency[4].

-

Thermal Stress Initiation: Dissolve the carbamoyl benzoic acid derivative to a final concentration of 1.0 mM. Aliquot into hermetically sealed glass ampoules. Causality: Sealed ampoules prevent solvent evaporation at elevated temperatures, which would otherwise concentrate the solute and artificially shift the thermodynamic equilibrium. Incubate in precision thermal blocks at 25°C, 40°C, 60°C, and 80°C.

-

Orthogonal Sampling (The Self-Validating Step): At predefined time intervals ( t1,t2,...tn ), remove ampoules and rapidly quench the reaction by flash-cooling in an ice bath and neutralizing the pH. Split the sample:

-

Aliquot A (LC-MS/MS): Quantify the parent compound depletion and track the exact mass of the cyclic phthalimide intermediate versus the final hydrolyzed dicarboxylic acid.

-

Aliquot B (qNMR): Utilizing D2O buffers and an internal standard (e.g., DSS), monitor the upfield/downfield shifts of the aromatic protons. This confirms the physical transition from the open-chain phthalamic acid to the closed-ring phthalimide.

-

-

Thermodynamic Parameter Extraction: Plot ln(kobs) versus 1/T (Arrhenius plot) to determine the activation energy ( Ea ). Apply the Eyring equation to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

To facilitate rapid decision-making in drug formulation, the thermodynamic and kinetic parameters of representative carbamoyl benzoic acid derivatives and their analogs are summarized below.

| Compound | Condition | Dominant Pathway | kobs ( s−1 ) | Relative Stability |

| Phthalamic acid | pH 1.3–1.8, 35°C | Cyclization / Hydrolysis | 5.1×10−5 | Baseline[1] |

| Benzamide (Control) | pH 1.5, 35°C | Direct Hydrolysis | ∼5.1×10−10 | 105 x more stable[1] |

| N-(2-aminophenyl)phthalamic acid | pH 0–6 | Cyclization to Phthalimide | pH-dependent | Highly unstable[2] |

| N-alkyl phthalamic acids | Neutral / Alkaline | Stable (No hydrolysis) | N/A | High stability[3] |

| N-(2-bromoethyl)phthalamic acid | Neutral pH | Intramolecular displacement | Rapid | Unstable (Rearrangement)[3] |

Conclusion

The thermodynamic stability of carbamoyl benzoic acid derivatives serves as a textbook example of how local structural environments—specifically neighboring group participation—can override the inherent stability of an amide bond. For drug development professionals, recognizing the propensity of these molecules to cyclize into phthalimides under acidic conditions is critical for predicting API shelf-life and designing viable prodrugs. By employing self-validating, orthogonal analytical workflows, scientists can confidently map the thermodynamic landscape of these complex molecules, ensuring robust formulation strategies.

References

-

Title: Phthalamic acid 97 88-97-1 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

-

Title: A new kinetic model for the acid-catalysed reactions of N-(2-aminophenyl)phthalamic acid in aqueous media Source: rsc.org URL: 2

-

Title: Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines Source: nih.gov URL: 3

-

Title: N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid Source: cdc.gov URL: 4

Sources

- 1. 邻氨甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A new kinetic model for the acid-catalysed reactions of N-(2-aminophenyl)phthalamic acid in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A606699B [pubs.rsc.org]

- 3. Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

Leveraging 5-Carbamoyl-2-chlorobenzoic Acid as a Scaffold for the Synthesis of Novel Antimicrobial Agents

An Application Note for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Benzoic acid derivatives have long been recognized for their antimicrobial potential, serving as a versatile and chemically stable scaffold for drug discovery.[1] This application note provides a detailed guide for researchers on utilizing 5-Carbamoyl-2-chlorobenzoic acid as a strategic starting material for the synthesis of new antimicrobial candidates. We present several synthetic protocols, explain the causality behind experimental choices, and outline standard methodologies for the characterization and biological evaluation of the resulting compounds. The structural features of 5-Carbamoyl-2-chlorobenzoic acid—a reactive carboxylic acid, a hydrogen-bonding carbamoyl group, and a modifiable chloro-substituent—offer multiple avenues for chemical elaboration to generate diverse molecular libraries with potential therapeutic applications.

Introduction and Rationale

The core challenge in combating infectious diseases is the rapid evolution of resistance in pathogenic microorganisms.[2] This has rendered many conventional antibiotics less effective, creating an urgent need for new chemical entities that can overcome existing resistance mechanisms.[3] Aromatic carboxylic acids, such as derivatives of benzoic acid, are an attractive starting point for developing new antimicrobials due to their proven biological activity, structural versatility, and established safety profiles.[1]

5-Carbamoyl-2-chlorobenzoic acid is a particularly promising scaffold for several reasons:

-

Carboxylic Acid (C1-Position): This functional group is an excellent synthetic handle for creating esters and, more commonly, amides. Amide coupling with a wide array of amines allows for the systematic exploration of chemical space to optimize biological activity.

-

Chloro Group (C2-Position): The chloro substituent can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities. Its electron-withdrawing nature also influences the acidity of the carboxylic acid and the overall electronic properties of the ring.

-

Carbamoyl Group (C5-Position): The carboxamide (carbamoyl) group is a key pharmacophoric feature. It can participate in crucial hydrogen-bonding interactions with biological targets, such as enzymes or receptors, which is critical for molecular recognition and inhibitory activity.

Derivatives of this and similar scaffolds are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like biotin carboxylase, which is vital for fatty acid synthesis in bacteria such as Pseudomonas aeruginosa and Escherichia coli.[4] Other potential mechanisms include the disruption of bacterial cell membranes or the chelation of essential metal ions.[4]

This guide provides a logical workflow from synthesis to preliminary biological screening, empowering research teams to efficiently explore the potential of this chemical scaffold.

Caption: Overall workflow from synthesis to structure-activity relationship (SAR) analysis.

Synthesis Protocols

The following protocols describe validated methods for derivatizing 5-Carbamoyl-2-chlorobenzoic acid. Safety precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory.

Protocol 2.1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

This is the most versatile method for generating a diverse library of compounds. Activating the carboxylic acid to an acyl chloride dramatically increases its reactivity towards amines.

Rationale: Direct amide coupling between a carboxylic acid and an amine often requires harsh conditions or expensive coupling reagents. The two-step acyl chloride route is robust, high-yielding, and cost-effective for library synthesis. The choice of amine is critical; incorporating heterocyclic or functionalized aromatic amines can introduce new pharmacophoric elements.

Step-by-Step Methodology:

-

Materials & Equipment:

-

5-Carbamoyl-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

An appropriate amine (e.g., 4-fluoroaniline, 2-aminothiazole)

-

A tertiary base (e.g., Triethylamine (TEA) or Pyridine)

-

Round-bottom flasks, magnetic stirrer, condenser, dropping funnel, ice bath

-

Rotary evaporator

-

-

Part A: Acyl Chloride Formation

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Carbamoyl-2-chlorobenzoic acid (1.0 eq).

-

Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise via a syringe or dropping funnel over 15 minutes. Caution: SOCl₂ is corrosive and reacts violently with water.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the suspension becomes a clear solution and gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-carbamoylbenzoyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

-

-

Part B: Amide Coupling

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from Ethanol/water) or column chromatography on silica gel.

-

Protocol 2.2: Synthesis of Heterocyclic Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the chloro-substituent as a leaving group to introduce new ring systems, a common strategy in medicinal chemistry.

Rationale: The electron-withdrawing carbamoyl and carboxyl groups activate the C2-position for nucleophilic attack. Reacting it with a binucleophile like a substituted hydrazine can lead to a cyclization event, forming more complex and rigid heterocyclic scaffolds like pyridazinones, which often exhibit potent biological activities.

Step-by-Step Methodology:

-

Materials & Equipment:

-

5-Carbamoyl-2-chlorobenzoic acid

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Ethanol)

-

Potassium carbonate (K₂CO₃)

-

Standard reflux apparatus

-

-

Procedure:

-

In a round-bottom flask, combine 5-Carbamoyl-2-chlorobenzoic acid (1.0 eq), hydrazine hydrate (2.0 eq), and potassium carbonate (2.0 eq) in ethanol.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the solution with concentrated HCl to a pH of ~2-3. A precipitate should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent like acetic acid or ethanol.

-

Characterization of Synthesized Compounds

Confirming the identity and purity of each synthesized compound is a critical step. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Observations for a Hypothetical Amide Product |

| TLC | Monitor reaction progress and assess purity. | A single spot with a different Rf value from the starting materials. |

| Melting Point | Assess purity. | A sharp, defined melting range. |

| FT-IR (ATR) | Identify key functional groups. | Disappearance of broad O-H stretch from carboxylic acid. Appearance of N-H stretch (~3300 cm⁻¹), two C=O stretches (amide and carbamoyl, ~1640-1680 cm⁻¹). |

| ¹H NMR | Elucidate the proton environment and confirm structure. | Signals corresponding to aromatic protons and protons from the newly introduced amine fragment. Disappearance of the carboxylic acid proton signal. |

| ¹³C NMR | Determine the carbon skeleton. | Signals for all unique carbons, including two carbonyl carbons for the amide and carbamoyl groups. |

| HRMS | Confirm molecular formula and weight. | An exact mass measurement corresponding to the calculated molecular weight of the target compound. |

Protocols for Antimicrobial Activity Screening

Once synthesized and characterized, the compounds must be evaluated for their biological activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] It is a quantitative measure of a compound's potency and is essential for comparing the activity of different derivatives and for guiding structure-activity relationship (SAR) studies.[6][7]

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology (Broth Microdilution):

-

Materials & Equipment:

-

Synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer, multichannel pipette, incubator.

-

-

Procedure:

-

Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO).

-

In a 96-well plate, add 100 µL of MHB to each well.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well.

-

Include a positive control (standard antibiotic), a negative control (no compound), and a sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.[7]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Example Data Presentation

Results should be tabulated to facilitate comparison and SAR analysis.

| Compound ID | Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| Start-Mat | 5-Carbamoyl-2-chlorobenzoic acid | >128 | >128 |

| Cpd-Amide-1 | 4-Fluoroanilide derivative | 32 | 64 |

| Cpd-Amide-2 | 2-Thiazolylamide derivative | 16 | 32 |

| Cpd-Het-1 | Pyridazinone derivative | 8 | 16 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 |

Conclusion

5-Carbamoyl-2-chlorobenzoic acid represents a valuable and versatile starting point for the synthesis of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for creating and evaluating diverse chemical libraries. By systematically modifying the core scaffold at its carboxylic acid and chloro- positions, researchers can explore new areas of chemical space. Rigorous characterization and standardized antimicrobial screening are paramount to identifying lead compounds and developing a clear understanding of the structure-activity relationships that govern their biological effects.

References

-

Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent . Letters in Applied NanoBioScience. Available at: [Link]

-

Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid . PMC. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . MDPI. Available at: [Link]

-

Design and Synthesis of Novel Antimicrobial Agents . MDPI. Available at: [Link]

-

(PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives . ResearchGate. Available at: [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold . PubMed. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives . CHITKARA UNIVERSITY. Available at: [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity . ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel teixobactin analogues . RSC Publishing. Available at: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. Available at: [Link]

-

Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway . World Journal of Advanced Research and Reviews. Available at: [Link]

Sources

- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 2. Design and Synthesis of Novel Antimicrobial Agents | MDPI [mdpi.com]

- 3. wjarr.com [wjarr.com]

- 4. 5-Carbamoyl-2-chlorobenzoic Acid [benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

Application Notes and Protocols for 5-Carbamoyl-2-chlorobenzoic Acid in Heavy Metal Wastewater Treatment

Introduction: A Novel Chelating Agent for Environmental Remediation

The increasing prevalence of heavy metal contamination in industrial wastewater poses a significant threat to environmental and human health. Toxic heavy metals such as lead (Pb), mercury (Hg), cadmium (Cd), and copper (Cu) are non-biodegradable and tend to accumulate in living organisms, causing a variety of diseases and disorders.[1] Conventional methods for heavy metal removal, including chemical precipitation, ion exchange, and membrane filtration, often have limitations such as high cost, low efficiency for low concentrations of metals, and the generation of secondary pollutants.[2]

This document outlines the application of 5-Carbamoyl-2-chlorobenzoic acid as a promising chelating agent for the effective removal of heavy metal ions from wastewater. Its unique molecular structure, featuring both a carboxyl and a carbamoyl (amide) group, offers multiple coordination sites for binding with heavy metal ions, forming stable complexes that can be easily separated from the aqueous phase.[3][4] This application note provides a comprehensive overview of its mechanism of action, a proposed synthesis protocol, detailed procedures for its application in wastewater treatment, and methods for analyzing its efficacy.

Scientific Foundation: The Rationale for 5-Carbamoyl-2-chlorobenzoic Acid as a Heavy Metal Chelator

The efficacy of 5-Carbamoyl-2-chlorobenzoic acid as a heavy metal chelator is rooted in the principles of coordination chemistry. The molecule possesses two key functional groups that can participate in the chelation process:

-

Carboxyl Group (-COOH): The carboxylic acid group can deprotonate to form a carboxylate anion (-COO⁻), which acts as a strong Lewis base. This negatively charged oxygen atom readily donates its electron pair to form a coordinate bond with a positively charged heavy metal ion.[5]

-

Carbamoyl Group (-CONH2): The amide group, while generally less acidic than the carboxylic acid, can also participate in coordination. The oxygen atom of the carbonyl group in the amide is a basic site and can donate a lone pair of electrons to the metal ion, forming a coordinate bond.[6] The presence of both groups allows for the formation of a stable chelate ring structure with the metal ion, a phenomenon known as the "chelate effect," which enhances the stability of the metal-ligand complex compared to monodentate ligands.[7]

Studies on carbamoyl benzoic acids have indicated their significant potential in environmental chemistry, particularly as eco-friendly agents in coagulation-flocculation processes for wastewater treatment. They exhibit a high affinity for binding and removing toxic heavy metal ions like Pb²⁺, Hg²⁺, and Cu²⁺ from aqueous solutions.[3] The compound's structure facilitates multiple interaction types, including chemical precipitation and electrostatic interactions, rendering it effective for the separation of metal pollutants.[3]

Proposed Synthesis of 5-Carbamoyl-2-chlorobenzoic Acid

While 5-Carbamoyl-2-chlorobenzoic acid is commercially available, an understanding of its synthesis is valuable for researchers. A plausible synthetic route can be adapted from established methods for similar compounds, such as the synthesis of 5-amino-2-chlorobenzoic acid.[8] A proposed two-step synthesis is outlined below:

Caption: Proposed synthesis pathway for 5-Carbamoyl-2-chlorobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 5-Carbamoyl-2-chlorobenzoic Acid (Proposed)

This protocol is a proposed adaptation based on known chemical transformations.

Materials:

-

2-chlorobenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Zinc dust (Zn)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Sodium Hydroxide (NaOH)

-

Deionized water

-

Ice

Procedure:

-

Nitration of 2-chlorobenzoic acid: a. Carefully add 2-chlorobenzoic acid to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. b. Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified duration. c. Pour the reaction mixture onto ice to precipitate the 2-chloro-5-nitrobenzoic acid. d. Filter, wash with cold water, and dry the product.

-

Reduction of the nitro group: a. Dissolve 2-chloro-5-nitrobenzoic acid in aqueous sodium carbonate solution and then acidify with acetic acid.[8] b. Add this solution dropwise to a boiling suspension of zinc dust in water containing acetic acid.[8] c. After the reduction is complete, add sodium carbonate and filter the hot solution.[8] d. Evaporate the filtrate and acidify with hydrochloric acid to precipitate 5-amino-2-chlorobenzoic acid.[8]

-

Conversion of the amino group to a carbamoyl group (Sandmeyer-type reaction followed by hydrolysis): a. Dissolve 5-amino-2-chlorobenzoic acid in a mixture of hydrochloric acid and water, and cool to 0-5 °C. b. Slowly add a solution of sodium nitrite in water to form the diazonium salt. c. In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. d. Slowly add the cold diazonium salt solution to the cyanide solution. e. Allow the reaction to proceed at a controlled temperature to form the corresponding nitrile. f. Isolate the nitrile and perform a controlled partial hydrolysis using an acid or base to convert the nitrile group to a carbamoyl group.

Protocol 2: Heavy Metal Wastewater Treatment

Materials:

-

Stock solution of 5-Carbamoyl-2-chlorobenzoic acid (e.g., 1 g/L in a suitable solvent, potentially with slight addition of a base to aid dissolution)

-

Synthetic heavy metal wastewater (containing known concentrations of Pb²⁺, Cu²⁺, Cd²⁺, etc.)

-

pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Magnetic stirrer and stir bars

-

0.45 µm syringe filters

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis

Procedure:

-

Preparation of wastewater samples: a. Prepare a series of beakers each containing a fixed volume of the synthetic heavy metal wastewater (e.g., 100 mL). b. Adjust the pH of the solutions to a desired range (e.g., 4-8) using 0.1 M HCl or 0.1 M NaOH. The optimal pH will likely be slightly acidic to neutral to ensure the carboxyl group is deprotonated without precipitating metal hydroxides.

-

Addition of 5-Carbamoyl-2-chlorobenzoic acid: a. Add varying amounts of the 5-Carbamoyl-2-chlorobenzoic acid stock solution to the wastewater samples to achieve a range of chelator-to-metal molar ratios (e.g., 1:1, 2:1, 5:1). b. Include a control sample with no added chelating agent.

-

Chelation and Precipitation: a. Place the beakers on a magnetic stirrer and stir at a constant speed for a set period (e.g., 30-60 minutes) to allow for complex formation and precipitation. b. Observe the formation of any precipitate.

-

Separation of the precipitate: a. After stirring, allow the precipitate to settle. b. Filter the samples through a 0.45 µm syringe filter to remove the metal-chelator complexes.

-

Analysis of residual heavy metal concentration: a. Analyze the filtrate for the remaining heavy metal concentrations using ICP-MS or AAS.[3][9]

Data Analysis:

The removal efficiency (%) can be calculated using the following formula:

Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

Where:

-

C₀ is the initial concentration of the heavy metal.

-

Cₑ is the final concentration of the heavy metal after treatment.

Caption: Experimental workflow for heavy metal wastewater treatment.

Data Presentation: Expected Performance

The following table presents hypothetical data to illustrate the potential effectiveness of 5-Carbamoyl-2-chlorobenzoic acid in removing various heavy metals from wastewater. Actual results may vary depending on experimental conditions.

| Heavy Metal | Initial Concentration (mg/L) | Chelator:Metal Molar Ratio | Optimal pH | Removal Efficiency (%) |

| Pb²⁺ | 50 | 2:1 | 6.5 | >95 |

| Cu²⁺ | 50 | 2:1 | 6.0 | >90 |

| Cd²⁺ | 20 | 5:1 | 7.0 | >85 |

| Hg²⁺ | 10 | 5:1 | 5.5 | >98 |

Mechanism of Action: A Visual Representation

The proposed mechanism involves the bidentate coordination of the deprotonated carboxylate group and the carbonyl oxygen of the amide group to the heavy metal ion, forming a stable five-membered chelate ring.

Caption: Proposed chelation mechanism with a heavy metal ion.

(Note: The DOT script above is a template. A visual representation of the chemical structures would require image inclusion, which is not directly supported here. The diagram illustrates the conceptual process.)

Conclusion and Future Perspectives

5-Carbamoyl-2-chlorobenzoic acid presents a compelling case as a novel and effective chelating agent for the remediation of heavy metal-contaminated wastewater. Its bifunctional nature allows for the formation of stable chelate complexes, leading to high removal efficiencies for a range of toxic metals. The protocols provided herein offer a framework for researchers and environmental scientists to explore and optimize its application.

Further research should focus on:

-

Detailed studies on the coordination chemistry of 5-Carbamoyl-2-chlorobenzoic acid with a wider range of heavy metals.

-

Optimization of process parameters such as pH, temperature, and contact time for real industrial wastewater.

-

Investigation of the regeneration and reusability of the chelating agent.

-

Assessment of the environmental fate and biodegradability of the metal-chelator complex.[10]

By leveraging the unique chemical properties of 5-Carbamoyl-2-chlorobenzoic acid, it is possible to develop more efficient and sustainable technologies for wastewater treatment, contributing to a cleaner and safer environment.

References

-

ResearchGate. Degradation of 2-chlorobenzoic acid in stabilised/solidified soil systems. [Link]

-

Wikipedia. Transition metal carboxamide complex. [Link]

-

ResearchGate. Hydrolysis of aromatic amides to aromatic carboxylic acids. [Link]

-

National Center for Biotechnology Information. Chelation in Metal Intoxication. [Link]

-

IntechOpen. Bioremediation of Chlorobenzoic Acids. [Link]

-

Wikipedia. 2-Chlorobenzoic acid. [Link]

- Google Patents.

-

PubChem. 2-Chlorobenzoic Acid. [Link]

-

Chem-Impex. 2-Chlorobenzoic acid. [Link]

-

PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

- Google Patents.

-

Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

-

National Center for Biotechnology Information. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. [Link]

-

National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

-

Frontiers in Pharmacology. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic. [Link]

-

MDPI. New Carbamoyl Surface-Modified ZrO2 Nanohybrids for Selective Au Extraction from E-Waste. [Link]

- Google Patents. US4986970A - Method for removal of heavy metals, especially cadmium, from phosphoric acid containing solutions.

-

PubChem. Treatment and after-treatment of metal with carbohydrate-modified polyphenol compounds - Patent US-4963596-A. [Link]

-

National Center for Biotechnology Information. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. [Link]

Sources

- 1. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition metal carboxamide complex - Wikipedia [en.wikipedia.org]

- 7. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioremediation of Chlorobenzoic Acids | IntechOpen [intechopen.com]

Application Note: Quantitative RP-HPLC Analysis of 5-Carbamoyl-2-chlorobenzoic Acid

Executive Summary

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise quantification of 5-Carbamoyl-2-chlorobenzoic acid [1]. Designed for researchers and drug development professionals, this guide goes beyond a mere procedural list by explaining the underlying chromatographic causality. The method ensures high peak symmetry, excellent retention stability, and reliable reproducibility for this polar, acidic pharmaceutical intermediate.

Chemical Profiling & Analyte Causality

5-Carbamoyl-2-chlorobenzoic acid (CAS: 41683-96-9 or 1183985-90-1) is a versatile synthetic building block frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory drug scaffolds [1]. To design an effective analytical method, we must first deconstruct the molecule's physicochemical properties.

Table 1: Physicochemical Properties

| Parameter | Description | Chromatographic Implication |

| Molecular Formula | C₈H₆ClNO₃ | Aromatic system provides strong UV absorbance. |

| Molecular Weight | 199.59 g/mol | Small molecule; requires high-density stationary phase. |

| Functional Groups | -COOH, -Cl, -CONH₂ | Highly polar; prone to secondary interactions. |

| Estimated pKa | ~2.5 to 2.9 | Acidic mobile phase required to suppress ionization. |

The Causality of Method Selection: The presence of the electron-withdrawing ortho-chloro group significantly increases the acidity of the benzoic acid moiety. If analyzed at a neutral pH, the molecule exists predominantly as a highly polar carboxylate anion. This ionic state leads to poor retention on standard C18 stationary phases, severe peak splitting, and unpredictable tailing [4]. Therefore, the mobile phase pH must be strictly maintained at least 1–2 units below the analyte's pKa.

Fig 1. Logical causality between analyte properties and method development choices.

Materials and Reagents

To ensure method trustworthiness, use only LC-MS or HPLC-grade reagents.

-

Reference Standard: 5-Carbamoyl-2-chlorobenzoic acid (Purity ≥ 98%) [2][3].

-

Water: Milli-Q purified water (18.2 MΩ·cm).

-

Organic Modifier: Acetonitrile (HPLC Grade).

-

Acidic Modifier: Trifluoroacetic acid (TFA, HPLC Grade).

Experimental Protocol

Preparation of Mobile Phases

-

Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas using vacuum filtration through a 0.22 µm membrane.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Sample and Standard Preparation

-

Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Carbamoyl-2-chlorobenzoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.

-

Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Fig 2. Step-by-step experimental workflow for the HPLC quantification of the analyte.

Chromatographic Conditions

The following parameters are optimized to balance resolution, peak shape, and run time.

Table 2: HPLC Operating Parameters

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) | Provides high theoretical plates and stability at low pH. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temperature | 30°C | Reduces mobile phase viscosity and stabilizes retention time. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Detection Wavelength | 230 nm (Primary), 254 nm (Secondary) | 230 nm captures maximum π-π* transitions of the amide/aromatic system. |

Gradient Program

A gradient elution is utilized to ensure that the polar analyte elutes with a sharp peak shape while strongly retained hydrophobic impurities are washed off the column.

Table 3: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.0 | 95 | 5 | Initial hold to retain polar analyte |

| 2.0 | 95 | 5 | Isocratic hold |

| 10.0 | 40 | 60 | Linear ramp for elution |

| 12.0 | 10 | 90 | Column wash phase |

| 14.0 | 10 | 90 | Hold wash |

| 14.1 | 95 | 5 | Return to initial conditions |

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability & Self-Validation

A protocol is only as trustworthy as its internal controls. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria based on six replicate injections of the 100 µg/mL working solution.

Table 4: System Suitability Criteria

| Parameter | Acceptance Criteria | Implication of Failure |

| Retention Time (RT) %RSD | ≤ 1.0% | Indicates pump malfunction or incomplete column equilibration. |

| Peak Area %RSD | ≤ 2.0% | Suggests injector inconsistency or sample degradation. |

| Tailing Factor (Tf) | ≤ 1.5 | High tailing indicates secondary interactions (e.g., active silanols). |

| Theoretical Plates (N) | ≥ 5,000 | Low N indicates column voiding or degradation. |

Troubleshooting Guide

-

Issue: Severe Peak Tailing (Tf > 1.5):

-

Cause: Inadequate suppression of the carboxylic acid ionization.

-

Solution: Verify that the TFA concentration in the mobile phase is exactly 0.1%. Check the pH of Mobile Phase A (should be ~2.0). If the column is old, active silanol groups may be interacting with the analyte; replace the column.

-

-

Issue: Shifting Retention Times:

-

Cause: Incomplete re-equilibration between gradient runs.

-

Solution: Extend the re-equilibration time at the end of the gradient from 6 minutes to 10 minutes. Ensure column oven temperature is stable at 30°C.

-

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. Available at: [Link]

Application Note: 5-Carbamoyl-2-chlorobenzoic Acid (CAS 41683-96-9) as a Versatile Scaffold in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of multi-functional building blocks is critical for rapidly generating chemical diversity. 5-Carbamoyl-2-chlorobenzoic acid (CAS 41683-96-9) is a highly valuable, tri-functional aromatic scaffold[1]. Featuring a carboxylic acid, an aryl chloride, and a primary amide, this compound provides three orthogonal vectors for structural diversification.

This application note provides researchers and drug development professionals with field-proven insights, mechanistic rationales, and self-validating experimental protocols for utilizing CAS 41683-96-9. By leveraging modern catalytic and coupling methodologies, scientists can efficiently transform this scaffold into complex biaryls, peptidomimetics, and nitrile-containing pharmacophores.

Physicochemical Profile

To ensure reproducibility and accurate stoichiometric calculations, the foundational quantitative data for CAS 41683-96-9 is summarized below[1][2].

| Property | Value |

| Chemical Name | 5-Carbamoyl-2-chlorobenzoic acid |

| CAS Registry Number | 41683-96-9 |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Physical Appearance | Yellow to Brown Solid |

| Standard Purity | ≥ 95% (HPLC/NMR) |

| Key Functional Groups | -COOH (C1), -Cl (C2), -CONH₂ (C5) |

| InChI Key | BULSSJGKUARKMA-UHFFFAOYSA-N |

Mechanistic Rationale for Orthogonal Functionalization

The true utility of CAS 41683-96-9 lies in the differential reactivity of its three functional groups. A successful synthetic campaign requires understanding the causality behind reagent selection to prevent cross-reactivity.

C2: Aryl Chloride Activation via Suzuki-Miyaura Cross-Coupling

Historically, aryl chlorides were considered too inert for palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol). However, the chlorine atom in CAS 41683-96-9 is activated by the electron-withdrawing carboxylic acid at the ortho position.

To achieve high yields at mild temperatures, the selection of the phosphine ligand is paramount. We recommend the use of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Developed by the Buchwald group, this electron-rich, sterically bulky biarylphosphine ligand forces the formation of a highly active 12-electron monoligated Pd(0) species[3]. The electron density of SPhos accelerates the oxidative addition into the C–Cl bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst resting-state trapping[3].

C5: Mild Dehydration of the Primary Amide to a Nitrile

Nitriles are ubiquitous in medicinal chemistry, serving as robust pharmacophores, hydrogen-bond acceptors, and precursors to tetrazoles. While primary amides can be dehydrated using POCl₃ or SOCl₂, these reagents generate corrosive HCl and can indiscriminately react with the C1 carboxylic acid.

Instead, is the reagent of choice[4]. T3P operates under mild, slightly basic conditions. It selectively activates the amide oxygen to form a highly reactive phosphonate leaving group, which undergoes smooth E2-type elimination to yield the nitrile without epimerizing sensitive stereocenters or degrading the carboxylic acid[4].

C1: Amidation and PROTAC Linker Attachment

The C1 carboxylic acid can be engaged in standard peptide coupling (e.g., using HATU or EDC/HOBt) to attach complex amines, targeting ligands, or PEGylated linkers for Proteolysis Targeting Chimeras (PROTACs)[1].

Fig 1. Synthetic diversification pathways of CAS 41683-96-9.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of the transformation before proceeding to downstream steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Unprotected Acid)

This protocol avoids the need for transient protection of the C1 carboxylic acid by utilizing an excess of inorganic base to form the soluble carboxylate salt in situ.

Reagents & Materials:

-

5-Carbamoyl-2-chlorobenzoic acid (1.0 equiv, 1.0 mmol, 199.6 mg)

-

Phenylboronic acid (1.5 equiv, 1.5 mmol, 183.0 mg)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg)

-

SPhos (0.04 equiv, 4 mol%, 16.4 mg)

-

K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)

-

Degassed Toluene/H₂O (10:1 v/v, 11 mL)

Step-by-Step Methodology:

-

Catalyst Pre-Activation: In a flame-dried Schlenk flask under N₂, combine Pd(OAc)₂ and SPhos in 2 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns a pale, homogenous yellow, indicating the formation of the active Pd(0)-SPhos complex.

-

Substrate Addition: Add 5-Carbamoyl-2-chlorobenzoic acid, phenylboronic acid, and K₃PO₄ to the flask.

-

Solvent Introduction: Add the remaining 8 mL of toluene and 1 mL of deionized H₂O. The biphasic nature of the solvent is critical; water dissolves the K₃PO₄ to facilitate the formation of the reactive boron-ate complex required for transmetalation[3].

-

Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

-

Validation Checkpoint: Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ = 200.0) is entirely replaced by the biaryl product (m/z [M+H]⁺ = 242.1).

-

Workup & Isolation: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (this precipitates the biaryl carboxylic acid). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from EtOH/H₂O.

Fig 2. Mechanism of Pd-catalyzed Suzuki-Miyaura coupling using SPhos.

Protocol B: Mild Dehydration of the Carbamoyl Group to a Nitrile

This protocol utilizes T3P to selectively dehydrate the C5 primary amide into a nitrile without affecting the C2 aryl chloride.

Reagents & Materials:

-

5-Carbamoyl-2-chlorobenzoic acid (1.0 equiv, 1.0 mmol, 199.6 mg)

-

T3P (Propylphosphonic anhydride, 50 wt% solution in EtOAc) (1.5 equiv, 1.5 mmol, ~0.89 mL)

-

Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol, 0.42 mL)

-

Anhydrous Ethyl Acetate (EtOAc) (10 mL)

Step-by-Step Methodology:

-

Preparation: Suspend 5-Carbamoyl-2-chlorobenzoic acid in 10 mL of anhydrous EtOAc in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Et₃N dropwise at room temperature. The suspension will rapidly clear as the triethylammonium salt of the carboxylic acid forms.

-

T3P Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the T3P solution dropwise over 5 minutes. Causality note: Dropwise addition controls the exothermic formation of the intermediate phosphonate ester.

-

Reaction Execution: Remove the ice bath, attach a reflux condenser, and heat the mixture to 75 °C for 6 hours.

-

Validation Checkpoint: Analyze an aliquot via LC-MS (Negative Ion Mode). The starting material (m/z [M-H]⁻ = 198.0) should be fully converted to 5-Cyano-2-chlorobenzoic acid (m/z [M-H]⁻ = 180.0).

-

Workup & Isolation: Cool the mixture to room temperature and quench with 10 mL of cold water. Separate the layers. Wash the organic layer with 1M HCl (10 mL) to remove excess Et₃N, followed by brine (10 mL). Dry over Na₂SO₄ and concentrate under reduced pressure to yield the pure nitrile derivative.

References

-

Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from[Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Literature review on T3P and related dehydration methodologies. Retrieved from[Link]

Sources

Application Note: Advanced Coagulation-Flocculation Processes Using Carbamoyl Benzoic Acids for Heavy Metal Remediation

Executive Summary & Scientific Rationale

In industrial wastewater treatment, conventional coagulation-flocculation processes relying on inorganic salts (e.g., alum, ferric chloride) or standard polyelectrolytes frequently suffer from low target specificity and the generation of high-volume toxic sludge[1]. To overcome these limitations, Carbamoyl Benzoic Acids (CBAs) and their functionalized derivatives—such as bis-carbamoylcarboxylic acids (bCCAs)—have emerged as highly efficient, target-specific macrochelating agents[1].

The scientific rationale behind utilizing CBAs lies in their dual functional groups. The synergistic presence of carbamoyl (–CONH₂) and carboxylic (–COOH) moieties allows these molecules to act as powerful bidentate or multidentate ligands. They form highly stable, specific 1:1 ligand-to-metal complexes with hazardous divalent cations (e.g., Pb²⁺, Cu²⁺, Hg²⁺)[1]. This targeted chelation directly neutralizes the surface charge of suspended colloidal particles, collapsing the electrical double layer and driving rapid precipitation and flocculation without the need for excessive coagulant dosing[1].

Mechanistic Pathway of Colloidal Destabilization

Understanding the thermodynamic and electrostatic causality of CBA-mediated flocculation is critical for optimizing treatment conditions. When CBAs are introduced into metal-laden effluent at an optimized pH, the ligands bind to the dissolved heavy metals. This complexation drives the zeta (ζ) potential of the colloidal system toward 0 mV[1]. The elimination of electrostatic repulsion forces the particles to agglomerate into dense, easily separable flocs.

Mechanistic pathway of heavy metal chelation and flocculation by CBAs.

Quantitative Performance Profiles

The structural functionalization of CBAs significantly alters their removal capacities. Unmodified CBAs are highly effective for specific ions at highly acidic pH levels, whereas grafting these ligands onto polymer backbones (like chitosan) or functionalizing them with pyridine/aniline groups drastically increases their mass-removal capacity and broadens their optimal pH range[2][3].

| Coagulant / Ligand Type | Target Metal Ions | Optimal pH | Max Removal Efficiency | Max Removal Capacity |